molecular formula C14H14N4O3 B6138486 N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B6138486
M. Wt: 286.29 g/mol
InChI Key: JPUBLNLFPWMYQG-IUXPMGMMSA-N
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Description

N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of biological activities and their ability to form stable complexes with most transition metal ions.

Preparation Methods

The synthesis of N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being studied for potential therapeutic applications, particularly in the treatment of bacterial and fungal infections, as well as cancer.

    Industry: The compound is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can be compared with other similar Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-13-7-10(3-4-12(13)19)8-17-18-14(20)11-9-15-5-6-16-11/h3-9,19H,2H2,1H3,(H,18,20)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUBLNLFPWMYQG-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304908-54-1
Record name N'-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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